4-Methylpiperazinyl 1-benzylindol-2-YL ketone
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Overview
Description
4-Methylpiperazinyl 1-benzylindol-2-YL ketone: is a synthetic organic compound with the molecular formula C21H23N3O and a molecular weight of 333.43 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a benzyl group attached to an indole ring, and a ketone functional group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazinyl 1-benzylindol-2-YL ketone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Piperazine Substitution: The benzylindole is reacted with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Ketone Formation: Finally, the ketone functional group is introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: 4-Methylpiperazinyl 1-benzylindol-2-YL ketone is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methylpiperazinyl 1-benzylindol-2-YL ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Benzylindole: Lacks the piperazine and ketone groups, making it less versatile in chemical reactions.
4-Methylpiperazine: Lacks the indole and benzyl groups, limiting its biological activity.
1-Benzyl-2-indolinone: Contains a ketone group but lacks the piperazine ring, affecting its chemical reactivity and biological interactions.
Uniqueness: 4-Methylpiperazinyl 1-benzylindol-2-YL ketone is unique due to the combination of the indole, benzyl, piperazine, and ketone functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
(1-benzylindol-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-11-13-23(14-12-22)21(25)20-15-18-9-5-6-10-19(18)24(20)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRBSNXXFIJIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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